

An In-depth Technical Guide on the Physicochemical Properties of DSM705 Hydrochloride

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Compound of Interest

Compound Name: *DSM705 hydrochloride*

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Introduction

DSM705 hydrochloride is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway of *Plasmodium falciparum*, the parasite responsible for the most severe form of malaria.^[1] This technical guide provides a comprehensive overview of the physicochemical properties, biological activity, and experimental protocols related to **DSM705 hydrochloride**, intended to support further research and development efforts in the field of antimalarial drug discovery.

Physicochemical Properties

DSM705 hydrochloride is a synthetic, pyrrole-based compound.^[1] The hydrochloride salt form of DSM705 generally offers enhanced water solubility and stability compared to its free base form.^[2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **DSM705 Hydrochloride**

Property	Value	Reference
Chemical Formula	C ₁₉ H ₂₀ ClF ₃ N ₆ O	[3]
Molecular Weight	440.85 g/mol	[3]
Appearance	White to off-white solid powder	[3]
Solubility	- DMSO: ~100 mg/mL (~226.83 mM) - Methanol: 250 mg/mL (567.09 mM; requires sonication) - In vivo formulation 1 (10% DMSO, 40% PEG300, 5% Tween80, 45% Saline): ≥ 2.5 mg/mL (5.67 mM) - In vivo formulation 2 (10% DMSO, 90% (20% SBE-β-CD in Saline)): ≥ 2.5 mg/mL (5.67 mM) - In vivo formulation 3 (10% DMSO, 90% Corn Oil): ≥ 2.5 mg/mL (5.67 mM)	[1]
Storage Conditions	Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.	[1]

Biological Activity and Mechanism of Action

DSM705 hydrochloride exerts its antimalarial effect by inhibiting the *Plasmodium falciparum* dihydroorotate dehydrogenase (PfDHODH).[1] This enzyme catalyzes the oxidation of dihydroorotate to orotate, a critical step in the de novo synthesis of pyrimidines, which are essential for DNA and RNA replication.[4] Unlike humans, the malaria parasite relies solely on the de novo pathway for pyrimidine synthesis, making PfDHODH an attractive and selective drug target.[4] **DSM705 hydrochloride** shows potent inhibitory activity against PfDHODH with no significant inhibition of the mammalian enzyme.[1]

Table 2: In Vitro and In Vivo Activity of **DSM705 Hydrochloride**

Assay	Value	Reference
IC ₅₀ (P. falciparum DHODH)	95 nM	[1]
IC ₅₀ (P. vivax DHODH)	52 nM	[1]
EC ₅₀ (P. falciparum 3D7 cells)	12 nM	[1]
Oral Bioavailability (F) in Swiss outbred mice	70-74% (at 2.6 and 24 mg/kg)	[3]
Apparent half-life (t _{1/2}) in Swiss outbred mice	3.4 - 4.5 h (at 2.6 and 24 mg/kg)	[3]
Maximum concentration (C _{max}) in Swiss outbred mice	2.6 - 20 µM (at 2.6 and 24 mg/kg)	[3]
Plasma Clearance (CL) in mice (IV)	2.8 mL/min/kg (at 2.3 mg/kg)	[3]
Volume of distribution at steady state (V _{ss}) in mice (IV)	1.3 L/kg (at 2.3 mg/kg)	[3]

Signaling Pathway

The mechanism of action of **DSM705 hydrochloride** is centered on the disruption of the pyrimidine biosynthesis pathway in Plasmodium. The following diagram illustrates the central role of DHODH and its inhibition by DSM705.

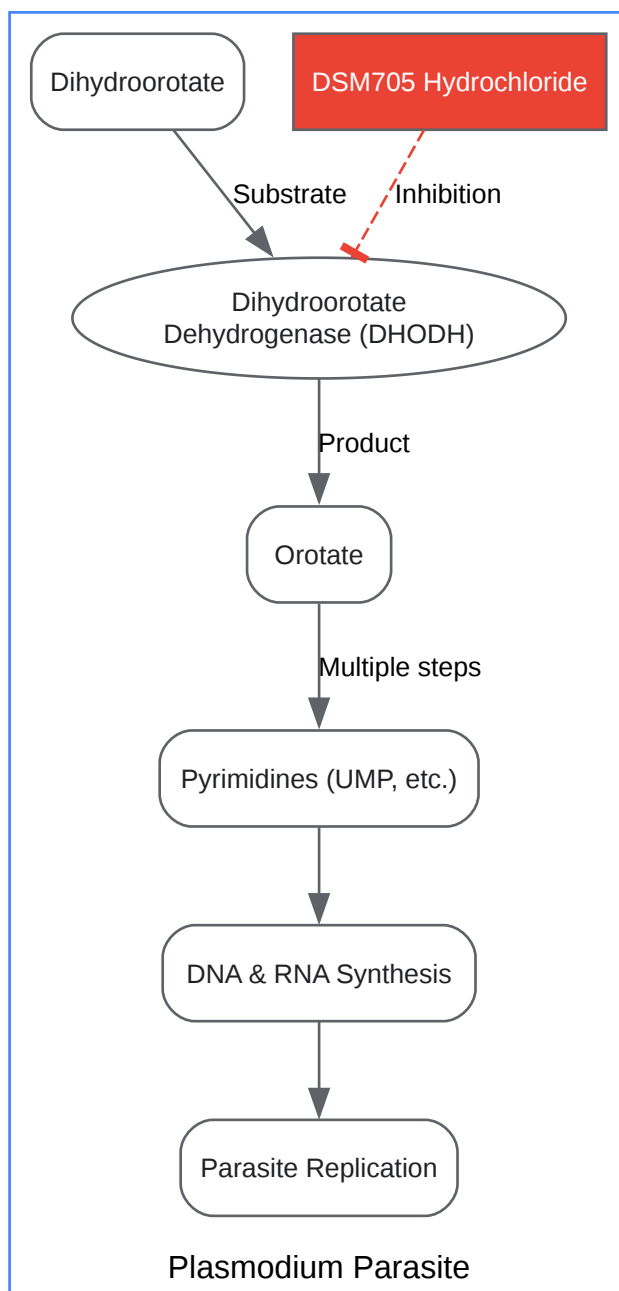


Figure 1: Mechanism of Action of DSM705

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Caption: Inhibition of DHODH by DSM705 blocks pyrimidine synthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the characterization and evaluation of **DSM705 hydrochloride**.

In Vitro DHODH Enzyme Inhibition Assay

This protocol is adapted from methodologies used for the evaluation of pyrrole-based DHODH inhibitors.[5]

Objective: To determine the half-maximal inhibitory concentration (IC_{50}) of **DSM705 hydrochloride** against recombinant *P. falciparum* DHODH.

Materials:

- Recombinant *P. falciparum* DHODH enzyme
- **DSM705 hydrochloride**
- L-dihydroorotic acid (substrate)
- Decylubiquinone (electron acceptor)
- 2,6-dichloroindophenol (DCIP) (colorimetric indicator)
- Assay buffer (e.g., 50 mM Tris, 150 mM KCl, 0.1% Triton® X-100, pH 8.0)
- 96-well clear-bottom microplates
- Spectrophotometer

Procedure:

- Prepare a stock solution of **DSM705 hydrochloride** in 100% DMSO.
- Perform serial dilutions of the compound in the assay buffer to achieve the desired concentration range.

- In a 96-well plate, add a final concentration of 0.02 µg of recombinant human DHODH to each well containing the assay buffer.
- Add the desired concentrations of **DSM705 hydrochloride** to the wells.
- Initiate the enzymatic reaction by adding a substrate mixture containing 2 mM L-dihydroorotic acid, 0.2 mM decylubiquinone, and 0.12 mM DCIP in the assay buffer.
- Measure the decrease in absorbance at 600 nm over time, which corresponds to the reduction of DCIP.
- Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
- Determine the IC₅₀ value by fitting the dose-response data to a suitable model using graphing software (e.g., GraphPad Prism).

In Vitro *P. falciparum* Proliferation Assay

This protocol is based on standard SYBR Green I or DAPI-based fluorescence assays.^{[6][7]}

Objective: To determine the half-maximal effective concentration (EC₅₀) of **DSM705 hydrochloride** against the erythrocytic stages of *P. falciparum*.

Materials:

- *P. falciparum* culture (e.g., 3D7 strain)
- Human red blood cells
- Complete culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
- **DSM705 hydrochloride**
- SYBR Green I or DAPI staining solution
- 96-well black microplates

- Fluorescence plate reader
- Incubator with a gas mixture (5% CO₂, 5% O₂, 90% N₂)

Procedure:

- Synchronize the *P. falciparum* culture to the ring stage.
- Prepare serial dilutions of **DSM705 hydrochloride** in the complete culture medium in a 96-well plate.
- Add the synchronized parasite culture (e.g., 0.5% parasitemia and 2% hematocrit) to each well.
- Incubate the plates for 72 hours at 37°C in the controlled gas environment.
- After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I or DAPI.
- Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission for SYBR Green I).
- Calculate the percentage of growth inhibition for each concentration compared to the drug-free control.
- Determine the EC₅₀ value by plotting the concentration-response curve.

In Vivo Efficacy in a SCID Mouse Model

The following is a general workflow for assessing the in vivo efficacy of antimalarial compounds in a humanized severe combined immunodeficient (SCID) mouse model.

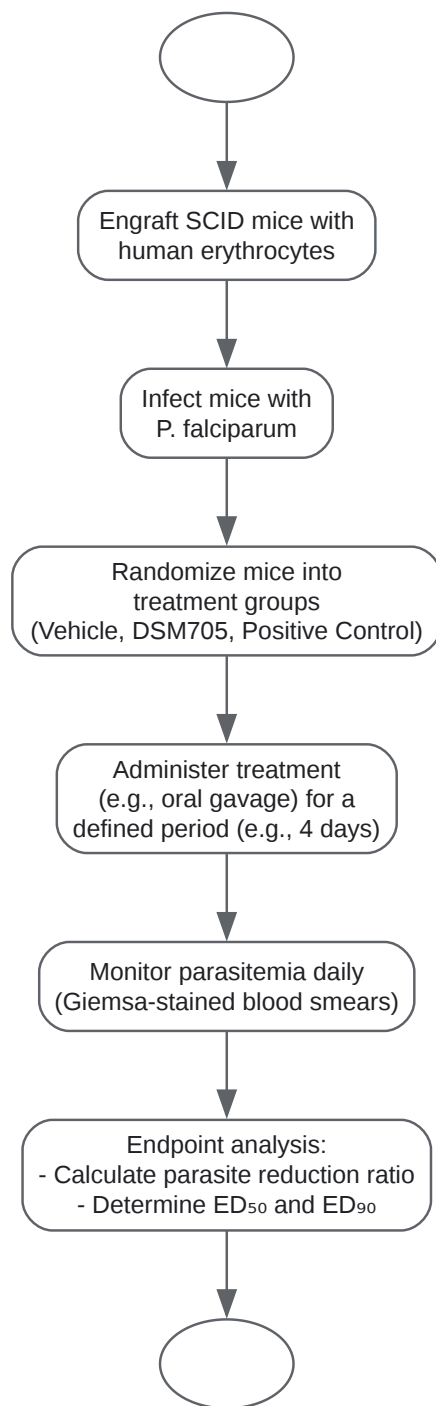


Figure 2: Workflow for In Vivo Efficacy Study

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Caption: General workflow for an in vivo antimalarial efficacy study.

Procedure Outline:

- **Animal Model:** Utilize SCID mice engrafted with human red blood cells.
- **Infection:** Inoculate the mice with *P. falciparum*-infected human erythrocytes.
- **Grouping and Dosing:** Once parasitemia is established, randomize the mice into treatment groups (vehicle control, different doses of **DSM705 hydrochloride**, and a positive control like chloroquine). Administer the compound, typically via oral gavage, for a specified duration (e.g., twice daily for 6 days).[\[3\]](#)
- **Monitoring:** Monitor parasitemia daily by preparing Giemsa-stained thin blood smears from tail vein blood and counting infected red blood cells.
- **Endpoint Analysis:** At the end of the treatment period, calculate the percent inhibition of parasite growth for each dose. Determine the effective dose that reduces parasitemia by 50% (ED₅₀) and 90% (ED₉₀).

X-ray Crystallography of PfDHODH in Complex with Inhibitor

This protocol outlines the general steps for determining the crystal structure of PfDHODH with a bound inhibitor.[\[4\]](#)

Objective: To elucidate the binding mode of DSM705 to *P. falciparum* DHODH.

Materials:

- Purified, concentrated recombinant PfDHODH
- **DSM705 hydrochloride**
- Crystallization screening kits and reagents (e.g., PEGs, salts, buffers)
- Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion)
- Cryoprotectant

- X-ray diffraction equipment (synchrotron source preferred)

Procedure:

- **Complex Formation:** Incubate the purified PfDHODH with a molar excess of **DSM705 hydrochloride** to ensure binding.
- **Crystallization Screening:** Set up crystallization trials using the protein-inhibitor complex with a variety of crystallization screens to identify initial crystallization conditions.
- **Crystal Optimization:** Optimize the initial hit conditions by varying the concentrations of precipitant, buffer pH, and temperature to obtain diffraction-quality crystals.
- **Cryo-protection and Data Collection:** Soak the crystals in a cryoprotectant solution before flash-cooling them in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.
- **Structure Determination and Refinement:** Process the diffraction data and solve the crystal structure using molecular replacement with a known PfDHODH structure. Refine the model of the protein-inhibitor complex against the experimental data.

Conclusion

DSM705 hydrochloride is a promising antimalarial candidate with potent activity against *Plasmodium falciparum* through the selective inhibition of DHODH. Its favorable physicochemical and pharmacokinetic properties warrant further investigation. The experimental protocols detailed in this guide provide a framework for the continued evaluation and development of **DSM705 hydrochloride** and other novel DHODH inhibitors.

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